molecular formula C7H10N2O B15082427 4(3H)-Pyrimidinone, 2,3,6-trimethyl- CAS No. 32363-51-2

4(3H)-Pyrimidinone, 2,3,6-trimethyl-

Cat. No.: B15082427
CAS No.: 32363-51-2
M. Wt: 138.17 g/mol
InChI Key: DGWISBUXQOTURD-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone, 2,3,6-trimethyl- is a heterocyclic organic compound with a pyrimidine ring structure It is characterized by the presence of three methyl groups at the 2, 3, and 6 positions and a keto group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pyrimidinone, 2,3,6-trimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,3,6-trimethylpyridine with formamide under acidic conditions can yield the desired pyrimidinone. Another approach involves the condensation of 2,3,6-trimethylbenzaldehyde with urea, followed by cyclization.

Industrial Production Methods

Industrial production of 4(3H)-Pyrimidinone, 2,3,6-trimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pyrimidinone, 2,3,6-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides of 4(3H)-Pyrimidinone, 2,3,6-trimethyl-.

    Reduction: 4-Hydroxy-2,3,6-trimethylpyrimidine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4(3H)-Pyrimidinone, 2,3,6-trimethyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 2,3,6-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with nucleic acids and proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    2,3,6-Trimethylpyridine: A precursor in the synthesis of 4(3H)-Pyrimidinone, 2,3,6-trimethyl-.

    2,3,6-Trimethylphenol: Shares a similar methyl substitution pattern but differs in the functional groups.

    4-Octene, 2,3,6-trimethyl-: A hydrocarbon with a similar substitution pattern but lacks the heterocyclic structure.

Uniqueness

4(3H)-Pyrimidinone, 2,3,6-trimethyl- is unique due to its combination of a pyrimidine ring with specific methyl and keto substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

32363-51-2

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2,3,6-trimethylpyrimidin-4-one

InChI

InChI=1S/C7H10N2O/c1-5-4-7(10)9(3)6(2)8-5/h4H,1-3H3

InChI Key

DGWISBUXQOTURD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)C)C

Origin of Product

United States

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